

Application Notes and Protocols for AS1842856 in In Vitro Cell Culture Experiments

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Compound of Interest

Compound Name: AS1842856

Cat. No.: B15582257

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Introduction

AS1842856 is a potent and selective cell-permeable inhibitor of the Forkhead box O1 (Foxo1) transcription factor.^{[1][2]} It directly binds to the active, non-phosphorylated form of Foxo1, thereby blocking its transcriptional activity. This inhibition of Foxo1-mediated gene expression makes **AS1842856** a valuable tool for studying the diverse biological processes regulated by Foxo1, including gluconeogenesis, adipocyte differentiation, apoptosis, and cell cycle control. These application notes provide detailed protocols for utilizing **AS1842856** in various in vitro cell culture experiments.

Chemical Properties

| Property | Value | Reference |
|-------------------|--|-----------|
| Molecular Formula | C ₁₈ H ₂₂ FN ₃ O ₃ | [1] |
| Molecular Weight | 347.39 g/mol | [1] |
| CAS Number | 836620-48-5 | [1] |
| Solubility | Soluble to 5 mM in DMSO with gentle warming. | [1] |
| Storage | Store at -20°C. | [1] |

Mechanism of Action

AS1842856 selectively inhibits Foxo1 with a reported IC₅₀ value of approximately 33 nM.^{[1][2]} Its selectivity for Foxo1 is significantly higher compared to other Foxo isoforms like Foxo3a and Foxo4.^{[1][2]} By binding to the active (dephosphorylated) form of Foxo1, **AS1842856** prevents its interaction with DNA, leading to the downregulation of Foxo1 target genes. This mechanism allows for the specific investigation of Foxo1-dependent signaling pathways.

Quantitative Data Summary

The following tables summarize the effective concentrations and IC₅₀ values of **AS1842856** in various in vitro models.

Table 1: IC₅₀ Values of **AS1842856**

| Target/Process | Cell Line/System | IC ₅₀ Value | Reference |
|--------------------------------|-----------------------------|------------------------|-------------------|
| Foxo1 Transcriptional Activity | - | 33 nM | ^{[1][2]} |
| Gluconeogenesis (PEPCK mRNA) | Fao rat hepatoma | 37 nM | |
| Gluconeogenesis (G6Pase mRNA) | Fao rat hepatoma | 130 nM | |
| Glucose Production | Fao rat hepatoma | 43 nM | |
| Cell Viability | Burkitt Lymphoma Cell Lines | 2 - 94 nM | ^[3] |

Table 2: Effective Concentrations of **AS1842856** in Cell-Based Assays

| Assay | Cell Line | Concentration | Treatment Duration | Effect | Reference |
|-------------------------------------|---|-----------------|--------------------|--|---|
| Adipogenesis Inhibition | 3T3-L1 | 0.1 - 1 μ M | 12 days | Severe suppression of adipogenesis | [4] |
| Apoptosis Induction | Glioblastoma & Basal-like Breast Cancer Cells | 1 μ M | 48 hours | Induction of pro-apoptotic genes | [5] |
| Cell Cycle Arrest | Osteosarcoma Cells (CCHOSD, Hos) | 10 μ M | 24 hours | G2/M arrest | [6] |
| Cell Cycle Arrest | Osteosarcoma Cells (LM7) | 10 μ M | 48 hours | G2/M arrest | [6] |
| Inhibition of Proliferation | Burkitt Lymphoma Cell Lines | 20 - 320 nM | Up to 5 days | Dose-dependent decrease in live cells | [7] [8] |
| Increased Cytotoxic T cell Activity | Human T cells | 500 nM | 7 days | Increased granzyme B and TNF α production | [9] |

Experimental Protocols

Protocol 1: Inhibition of Adipocyte Differentiation in 3T3-L1 Cells

This protocol describes how to assess the inhibitory effect of **AS1842856** on the differentiation of 3T3-L1 preadipocytes.

Materials:

- 3T3-L1 preadipocytes
- DMEM with high glucose
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin (P/S)
- Insulin solution (10 mg/mL)
- Dexamethasone (1 mM stock)
- 3-isobutyl-1-methylxanthine (IBMX) (0.5 M stock)
- **AS1842856** (1 mM stock in DMSO)
- Oil Red O staining solution
- Phosphate Buffered Saline (PBS)
- Formalin (10%)

Procedure:

- **Cell Seeding:** Seed 3T3-L1 preadipocytes in a 24-well plate at a density of 2×10^4 cells/well and culture in DMEM with 10% FBS and 1% P/S until confluent.
- **Initiation of Differentiation:** Two days post-confluence (Day 0), replace the medium with differentiation medium I (DMEM, 10% FBS, 1% P/S, 1 μ g/mL insulin, 1 μ M dexamethasone, and 0.5 mM IBMX).
- **AS1842856 Treatment:** Add **AS1842856** to the differentiation medium at final concentrations ranging from 0.1 μ M to 1 μ M.^[4] Include a DMSO vehicle control.
- **Medium Change:** On Day 2, replace the medium with differentiation medium II (DMEM, 10% FBS, 1% P/S, and 1 μ g/mL insulin) containing the respective treatments.

- Maintenance: From Day 4 onwards, replace the medium every two days with DMEM containing 10% FBS and 1% P/S, with the continued presence of **AS1842856** or vehicle.
- Oil Red O Staining (Day 8-12):
 - Wash cells with PBS.
 - Fix with 10% formalin for 30 minutes.
 - Wash with water and then with 60% isopropanol.
 - Stain with Oil Red O solution for 30 minutes.
 - Wash with water and visualize lipid droplets under a microscope.
 - For quantification, elute the stain with isopropanol and measure the absorbance at 510 nm.

Protocol 2: Western Blot Analysis of Foxo1 Phosphorylation

This protocol details the procedure to analyze the phosphorylation status of Foxo1 in response to **AS1842856** treatment.

Materials:

- Cell line of interest (e.g., HepG2, 3T3-L1)
- Complete culture medium
- **AS1842856** (1 mM stock in DMSO)
- Serum-free medium
- RIPA buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit

- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (5% non-fat milk or BSA in TBST)
- Primary antibodies:
 - Rabbit anti-phospho-Foxo1 (Ser256) (e.g., Cell Signaling Technology #9461, dilution 1:1000)[[10](#)]
 - Rabbit anti-phospho-Foxo1 (Ser319) (e.g., Boster Bio A00073S319, dilution 1:500-1:2000) [[11](#)]
 - Rabbit anti-total Foxo1 (e.g., Cell Signaling Technology #9454, dilution 1:1000 or Proteintech 18592-1-AP, dilution 1:4000)[[12](#)][[13](#)]
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells overnight if investigating growth factor signaling. Treat cells with the desired concentration of **AS1842856** or vehicle (DMSO) for the specified duration (e.g., 1-24 hours).
- Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

- Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Washing: Repeat the washing step.
- Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Protocol 3: Cell Viability Assay (MTT/MTS)

This protocol is for determining the effect of **AS1842856** on the viability of cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., Burkitt Lymphoma, Glioblastoma)
- Complete culture medium
- **AS1842856** (1 mM stock in DMSO)
- 96-well plates
- MTT or MTS reagent
- Solubilization solution (for MTT)
- Plate reader

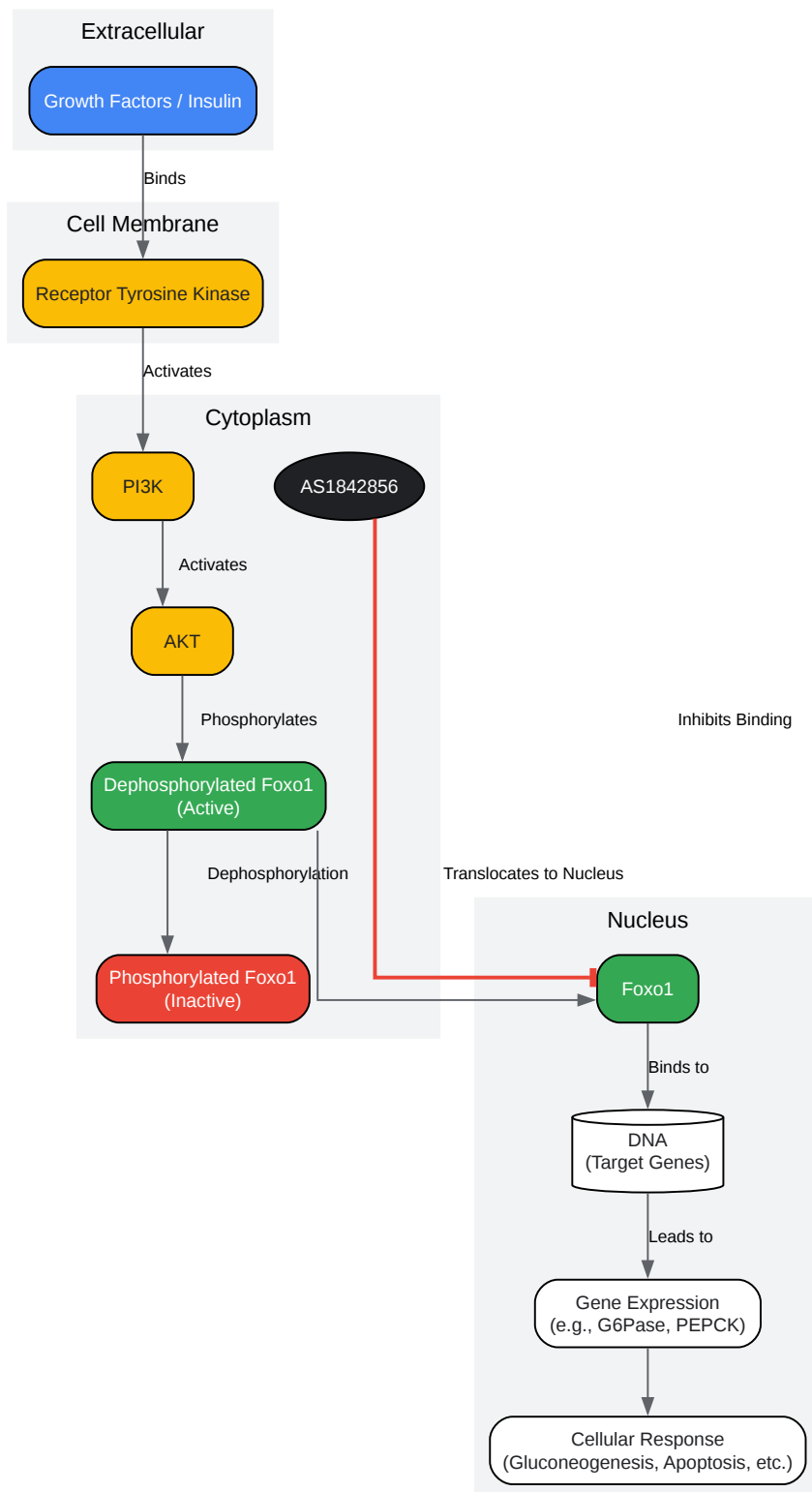
Procedure:

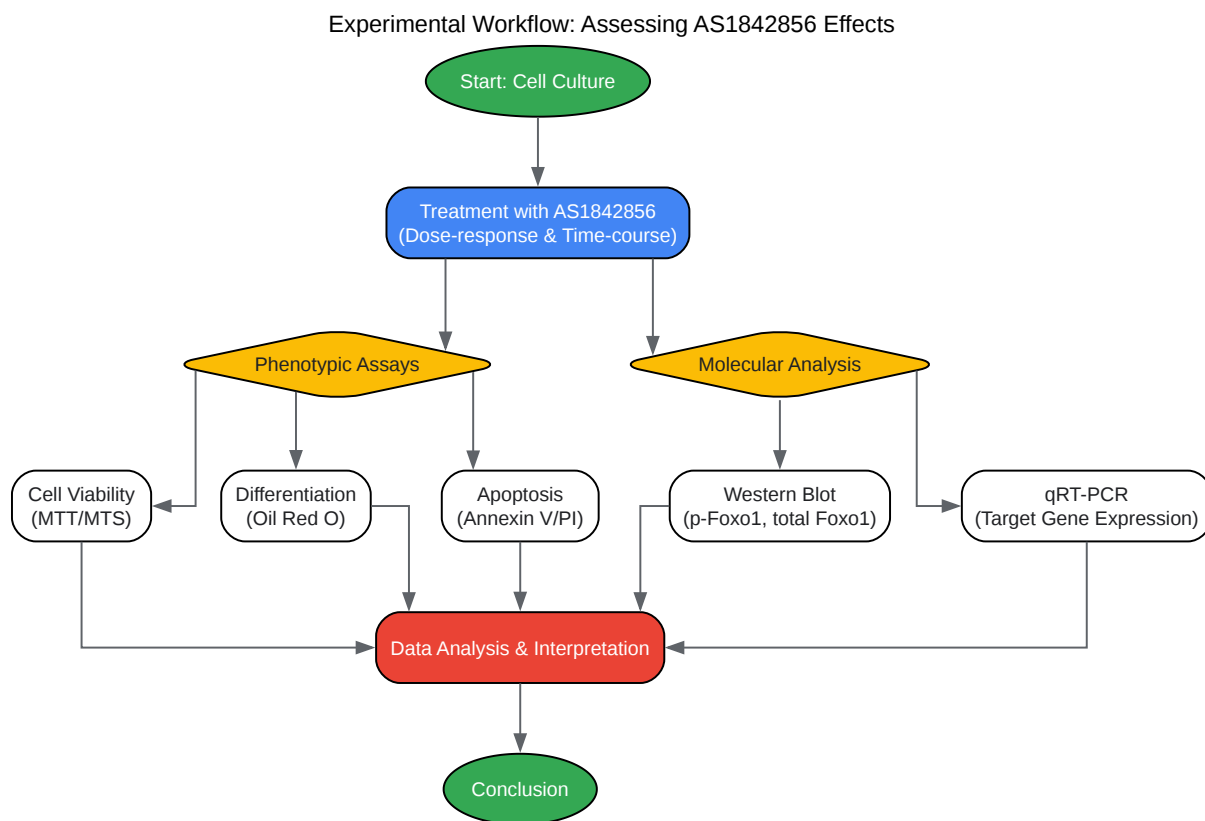
- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and allow them to attach overnight.

- Treatment: Add 100 μ L of medium containing serial dilutions of **AS1842856** (e.g., 1 nM to 10 μ M) to the wells. Include a DMSO vehicle control.
- Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours). For some cell lines, longer incubation periods of up to 5 days may be necessary.[\[3\]](#)[\[8\]](#)
- MTT/MTS Addition: Add 20 μ L of MTT (5 mg/mL in PBS) or MTS reagent to each well and incubate for 2-4 hours at 37°C.
- Measurement:
 - For MTT: Add 100 μ L of solubilization solution and incubate overnight. Read the absorbance at 570 nm.
 - For MTS: Read the absorbance directly at 490 nm.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Visualizations

AS1842856 Signaling Pathway

[Click to download full resolution via product page](#)Caption: Signaling pathway of **AS1842856** action.



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Caption: General experimental workflow.

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